molecular formula C4H6N2O3S B1429758 1,2-Oxazol-3-ylmethanesulfonamide CAS No. 1375473-84-9

1,2-Oxazol-3-ylmethanesulfonamide

Cat. No.: B1429758
CAS No.: 1375473-84-9
M. Wt: 162.17 g/mol
InChI Key: OUTFDTGUYMRODV-UHFFFAOYSA-N
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Description

1,2-Oxazol-3-ylmethanesulfonamide is a chemical compound with the molecular formula C4H6N2O3S. It is a member of the oxazole family, which is characterized by a five-membered ring containing both oxygen and nitrogen atoms.

Scientific Research Applications

1,2-Oxazol-3-ylmethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials with specific properties

Safety and Hazards

The safety information available indicates that 1,2-Oxazol-3-ylmethanesulfonamide is associated with certain hazards. The GHS07 pictogram is used to denote these hazards, and the associated hazard statements are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 1,2-Oxazol-3-ylmethanesulfonamide are not mentioned in the search results, research in the field of oxazole derivatives is active and ongoing. Oxazole-based molecules are becoming increasingly important in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing diverse oxazole derivatives and screening them for various biological activities .

Biochemical Analysis

Biochemical Properties

1,2-Oxazol-3-ylmethanesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, thereby influencing various metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The interaction between this compound and these enzymes can lead to changes in enzyme activity, affecting the overall metabolic flux within cells.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In certain cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For instance, the compound’s interaction with cytochrome P450 enzymes can inhibit their activity, affecting the metabolism of other substrates . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term exposure. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to adaptive changes in cellular function, such as alterations in enzyme expression and activity, which may affect the overall cellular response to the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways and the regulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Studies in animal models have identified threshold doses at which the compound transitions from being beneficial to harmful, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which are catalyzed by enzymes such as cytochrome P450 . These metabolic reactions can lead to the formation of active or inactive metabolites, influencing the overall pharmacological activity of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For example, the compound may be transported into cells via specific membrane transporters, where it can then interact with intracellular targets.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxazoles is the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for 1,2-Oxazol-3-ylmethanesulfonamide may involve the use of magnetically recoverable catalysts. These catalysts offer the advantage of easy separation from the reaction mixture using an external magnet, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,2-Oxazol-3-ylmethanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Oxazol-5-ylmethanesulfonamide
  • 2,4-Oxazol-5-ylmethanesulfonamide
  • 3,5-Oxazol-2-ylmethanesulfonamide

Uniqueness

1,2-Oxazol-3-ylmethanesulfonamide is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1,2-oxazol-3-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3S/c5-10(7,8)3-4-1-2-9-6-4/h1-2H,3H2,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTFDTGUYMRODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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